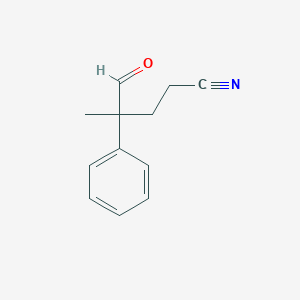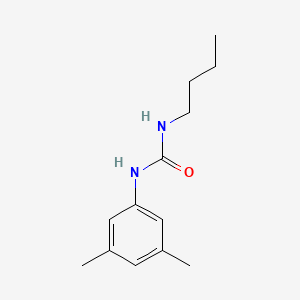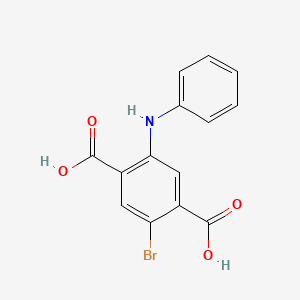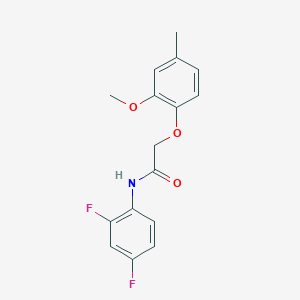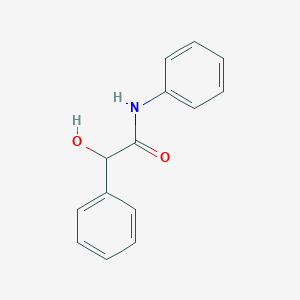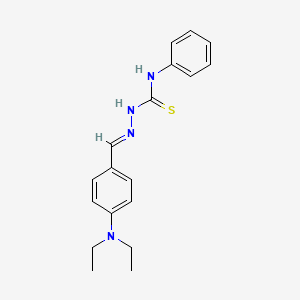
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C18H22N4S and a molecular weight of 326.467 g/mol . This compound is known for its unique structure, which includes a diethylamino group attached to a benzaldehyde moiety and a phenylthiosemicarbazone group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 4-(Diethylamino)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The phenylthiosemicarbazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides.
科学的研究の応用
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, the thiosemicarbazone group can interact with various enzymes and proteins, leading to potential therapeutic effects.
類似化合物との比較
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone can be compared with other similar compounds, such as:
- 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone
- 4-(Diethylamino)benzaldehyde N-ethylthiosemicarbazone
- 4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications .
特性
CAS番号 |
325993-72-4 |
|---|---|
分子式 |
C18H22N4S |
分子量 |
326.5 g/mol |
IUPAC名 |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H22N4S/c1-3-22(4-2)17-12-10-15(11-13-17)14-19-21-18(23)20-16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H2,20,21,23)/b19-14+ |
InChIキー |
DRCVCGPCPLQWDM-XMHGGMMESA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


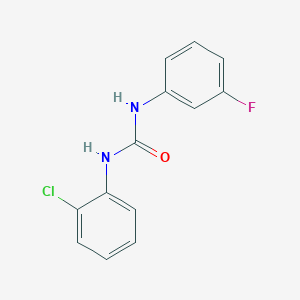
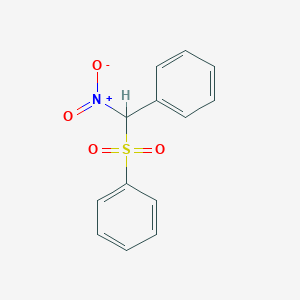


![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
